Sovesudil (hydrochloride)
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Overview
Description
It acts on Rho kinase I and Rho kinase II, with inhibitory concentration values of 3.7 nanomolar and 2.3 nanomolar, respectively . This compound is primarily used to lower intraocular pressure without causing congestion, making it a valuable therapeutic agent for conditions such as primary open-angle glaucoma and normal-tension glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHP-201 (hydrochloride) involves the formation of carboxylic ester moieties, which allow for inactivation by esterase, resulting in an increased therapeutic window . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and specificity as a Rho kinase inhibitor .
Industrial Production Methods
Industrial production of PHP-201 (hydrochloride) involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The production process includes stringent quality control measures to maintain the efficacy and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
PHP-201 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PHP-201 (hydrochloride) into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of PHP-201 (hydrochloride), as well as substituted analogs with different functional groups .
Scientific Research Applications
PHP-201 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Rho kinase and its effects on cellular processes.
Biology: Investigated for its role in modulating cellular behavior, particularly in the context of cytoskeletal dynamics and cell motility.
Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems.
Mechanism of Action
PHP-201 (hydrochloride) exerts its effects by inhibiting Rho kinase I and Rho kinase II. This inhibition leads to the relaxation of the trabecular meshwork, which subsequently increases aqueous humor outflow and lowers intraocular pressure . The molecular targets of PHP-201 (hydrochloride) are the Rho kinase enzymes, and the pathways involved include the RhoA/Rho kinase signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Y-39983: Another Rho kinase inhibitor with similar intraocular pressure-lowering effects.
Latanoprost: A prostaglandin analog used to lower intraocular pressure but with a different mechanism of action.
Uniqueness
PHP-201 (hydrochloride) is unique due to its localized drug action and preservative-free formulation, which minimizes systemic exposure and topical side effects. This results in significantly fewer incidences of hyperemia compared to other anti-glaucoma drugs, improving compliance and overall therapeutic benefits .
Properties
IUPAC Name |
propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24;/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOTYNSTYWPINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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